molecular formula C9H12N2O B2630498 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine CAS No. 1636162-23-6

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B2630498
CAS No.: 1636162-23-6
M. Wt: 164.208
InChI Key: ILOHWUYWJICLGI-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound with the molecular formula C9H12N2O. It is a derivative of naphthyridine, characterized by the presence of a methoxy group at the 8th position and a tetrahydro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with methoxyacetaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol, under reflux conditions, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-2,7-dione, while substitution reactions can produce various functionalized naphthyridine derivatives .

Scientific Research Applications

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 8th position can enhance its interaction with certain molecular targets, making it a valuable compound for various applications .

Biological Activity

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and therapeutic potentials based on various research findings.

Synthesis

The synthesis of this compound typically involves hydrogenation processes under specific catalytic conditions. The compound has been synthesized using platinum(IV) oxide catalysis in acetic acid, leading to its formation as a key intermediate for further derivatives aimed at therapeutic applications .

Antimicrobial Properties

Research has demonstrated that naphthyridine derivatives exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of various naphthyridine derivatives against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The most potent compounds were shown to possess good antibacterial properties while being less effective against fungi .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundBacterial StrainActivity Level
This compoundS. aureusModerate
This compoundE. coliModerate
Other DerivativesBacillus cereusHigh
Other DerivativesK. pneumoniaeModerate

Anticancer Activity

Naphthyridine derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds may act as potential inhibitors of cancer cell proliferation through various mechanisms including the modulation of signaling pathways involved in cell survival and apoptosis .

Case Study:
A specific derivative demonstrated significant cytotoxicity against melanoma cells in vitro. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways. Further investigations are required to evaluate the in vivo efficacy and safety profiles.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been identified as a phosphodiesterase (PDE) inhibitor which plays a crucial role in modulating intracellular signaling pathways by affecting levels of cyclic nucleotides (cAMP and cGMP) involved in numerous physiological processes .

Key Mechanisms:

  • Inhibition of Phosphodiesterases (PDEs): By inhibiting PDEs, the compound increases levels of cAMP and cGMP which can lead to enhanced neuronal signaling and potential neuroprotective effects.
  • Antimicrobial Action: The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or function.

Properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-9-8-6-10-4-2-7(8)3-5-11-9/h3,5,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOHWUYWJICLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Iodo-2-methoxypyridine-3-carbaldehyde was converted to 1-methoxy-2,7-naphthyridine using the methods described by A. Numata et al., Synthesis 1999, 306-311. Subsequent hydrogenation in acetic acid, under platinum(IV) oxide catalysis, afforded the requisite 8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine.
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